![molecular formula C13H19NO4 B5552703 (3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol](/img/structure/B5552703.png)
(3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol
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Description
Synthesis Analysis
The synthesis of related diastereoisomeric 1,3-dimethylpiperidin-4-ols involves various chemical processes including the use of cis and trans configurations and different ester derivations. The configurations and conformations are typically determined through NMR characteristics, indicating a sophisticated approach to obtaining these compounds (Casy & Jeffery, 1972).
Molecular Structure Analysis
The molecular structure and characteristics of related compounds have been explored using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and computational methods like Density Functional Theory (DFT). These studies help in understanding the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals (Alphonsa et al., 2016).
Chemical Reactions and Properties
Research into compounds like 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate provides insight into novel synthesis routes, structural characteristics, and reaction mechanisms. The properties and reactivity of these compounds are influenced by their molecular structure and can be elucidated through various analytical methods (Naya et al., 2004).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are crucial for understanding the behavior and application potential of these compounds. The synthesis and structural analysis of related compounds, including their crystalline forms and intermolecular hydrogen bonding, provide a foundation for predicting the physical properties of "(3R*,4S*)-1-(5-methoxy-2-furoyl)-3,4-dimethylpiperidin-4-ol" (Ajibade & Andrew, 2021).
Chemical Properties Analysis
Understanding the chemical properties requires a detailed examination of the compound's reactivity, stability, and interaction with different chemical agents. This can be derived from studies on similar molecules, focusing on their behavior in various chemical environments and their reactivity patterns. The synthesis and applications of derivatives like dimethyl-4-hydroxy-2H-furan-3-one provide insights into the types of reactions and chemical behavior expected from our compound of interest (Zabetakis et al., 1999).
Scientific Research Applications
Synthesis and Stereochemistry
The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, which share structural similarities with the compound , have been thoroughly investigated. The study by Casy and Jeffery (1972) elucidates the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their derived esters. The configurations and preferred conformations of these derivatives were determined based on their p.m.r. characteristics, contributing to the understanding of stereochemical properties of similar compounds (Casy & Jeffery, 1972).
Aroma Chemicals and Flavor Compounds
Research on 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether highlights the importance of furan derivatives as key flavor compounds in fruits and their synthetic preparation for the food industry. These compounds, due to their attractive sensory properties, are highly valued in flavor science, with advancements in the biosynthetic pathways contributing to their production (Schwab, 2013).
Photopolymerization Applications
In materials science, the study by Guillaneuf et al. (2010) presents a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, proposed as a photoiniferter. This compound decomposes under UV irradiation to generate radicals, showcasing potential applications in photopolymerization processes and the development of light-sensitive materials (Guillaneuf et al., 2010).
Renewable PET Production
Pacheco et al. (2015) explored the use of Lewis acid molecular sieves in catalyzing reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors. This research underscores the role of furan derivatives in sustainable chemistry and their potential in creating renewable materials for the plastics industry (Pacheco et al., 2015).
properties
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(5-methoxyfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9-8-14(7-6-13(9,2)16)12(15)10-4-5-11(17-3)18-10/h4-5,9,16H,6-8H2,1-3H3/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWKTGVMKANES-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC=C(O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC=C(O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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